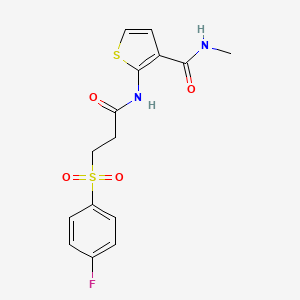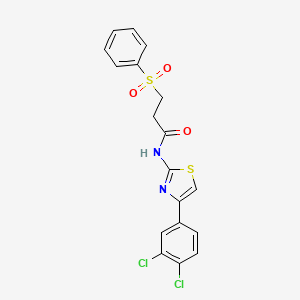
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as DTT-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT-001 belongs to the class of compounds known as sulfonamides and has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds related to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide have been evaluated for their antimicrobial and antifungal activities. For instance, a study highlighted the antimicrobial efficacy of these compounds, demonstrating their potential as candidates for treating bacterial and fungal infections (A. Viji et al., 2020). Another research focused on the synthesis and antiviral activity of related thiadiazole sulfonamides, uncovering their utility against the tobacco mosaic virus (Zhuo Chen et al., 2010).
Antitumor Evaluation
The synthesis and in vitro evaluation of similar compounds for antitumor activity have been conducted, revealing promising broad-spectrum antitumor activity against various cancer cell lines (Sherif A F Rostom, 2006). These findings suggest the potential therapeutic applications of these compounds in cancer treatment.
Inhibition of Matrix Metalloproteinases (MMPs)
Research has also explored the novel heterocyclic inhibitors of matrix metalloproteinases, which play a significant role in tissue remodeling and degenerative diseases. The studied compounds showed potent inhibitory effects on MMPs, indicating their potential for treating conditions associated with MMP overactivity (J. Schröder et al., 2001).
Molecular Docking and Quantum Chemical Studies
Molecular docking and quantum chemical studies on similar compounds have provided insights into their potential mechanisms of action and interaction with biological targets. These studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of more effective therapeutic agents (B. J. Al-Hourani et al., 2015).
Alzheimer's Disease Research
Some derivatives have been synthesized to evaluate as new drug candidates for Alzheimer’s disease, highlighting the versatility of these compounds in targeting neurological disorders. The enzyme inhibition activity against acetylcholinesterase (AChE) suggests their potential in managing symptoms of Alzheimer’s disease (A. Rehman et al., 2018).
Anticonvulsant Agents
The synthesis and evaluation of azoles incorporating a sulfonamide moiety for anticonvulsant activity have been investigated, with several compounds showing protection against induced convulsions. This research underscores the therapeutic potential of these compounds in epilepsy treatment (A. A. Farag et al., 2012).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-14-7-6-12(10-15(14)20)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEBRPXTQNAYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2754919.png)
![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)
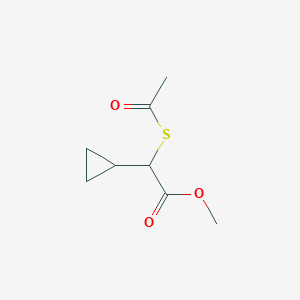
![1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2754922.png)
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2754924.png)
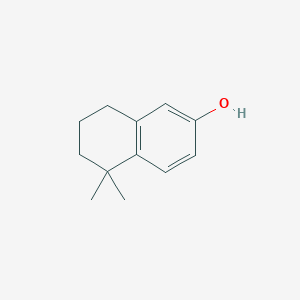
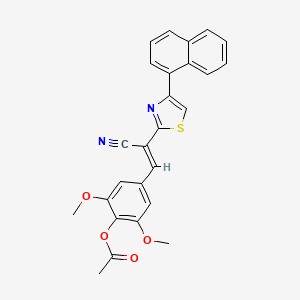
![1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea](/img/structure/B2754932.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2754934.png)
![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B2754936.png)

![3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B2754938.png)
![2,4-dichlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2754939.png)
